molecular formula C17H26N2O3 B6578331 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea CAS No. 1172230-66-8

1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea

Cat. No.: B6578331
CAS No.: 1172230-66-8
M. Wt: 306.4 g/mol
InChI Key: QJEBOZFFFWDWBQ-UHFFFAOYSA-N
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Description

1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea is an organic compound with the molecular formula C17H26N2O3 It is a urea derivative that features a cyclohexyl group, an ethoxyphenoxy group, and an ethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea typically involves the reaction of cyclohexyl isocyanate with 2-(4-ethoxyphenoxy)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-3-phenylurea: Another urea derivative with a phenyl group instead of the ethoxyphenoxy group.

    1-cyclohexyl-3-[2-(4-methoxyphenyl)ethyl]urea: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. Its ethoxyphenoxy group may contribute to its solubility and reactivity, differentiating it from other similar compounds.

Properties

IUPAC Name

1-cyclohexyl-3-[2-(4-ethoxyphenoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-21-15-8-10-16(11-9-15)22-13-12-18-17(20)19-14-6-4-3-5-7-14/h8-11,14H,2-7,12-13H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJEBOZFFFWDWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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